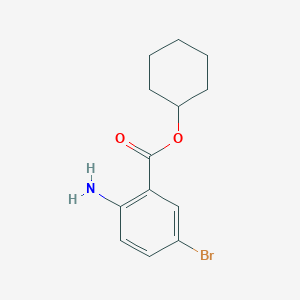

Cyclohexyl 2-amino-5-bromobenzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1131587-65-9 |

|---|---|

Molecular Formula |

C13H16BrNO2 |

Molecular Weight |

298.18 g/mol |

IUPAC Name |

cyclohexyl 2-amino-5-bromobenzoate |

InChI |

InChI=1S/C13H16BrNO2/c14-9-6-7-12(15)11(8-9)13(16)17-10-4-2-1-3-5-10/h6-8,10H,1-5,15H2 |

InChI Key |

IPSYYZAHRBSBFK-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)Br)N |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)Br)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Cyclohexyl 2 Amino 5 Bromobenzoate and Its Precursors

Strategies for Ester Formation in 2-Amino-5-bromobenzoate Derivatives

The formation of the cyclohexyl ester from 2-amino-5-bromobenzoic acid is a primary challenge in the synthesis of the target molecule. This transformation can be approached through direct methods or via transesterification from a more volatile alcohol ester.

Direct esterification, commonly known as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the case of 2-amino-5-bromobenzoic acid and cyclohexanol (B46403), the reaction is driven to completion by removing the water formed during the process.

The presence of the amino group on the aromatic ring can complicate the reaction by reacting with the acid catalyst, thereby neutralizing it. To overcome this, an excess of the acid catalyst is typically required. Common catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (PTSA). The reaction is generally performed under reflux conditions with the alcohol, cyclohexanol, often used as the solvent to drive the equilibrium towards the product.

Key Reaction Parameters for Direct Esterification:

Catalyst: Strong mineral acids or organic sulfonic acids.

Temperature: Elevated temperatures, typically the boiling point of cyclohexanol.

Reaction Time: Several hours to overnight, with monitoring by techniques like Thin Layer Chromatography (TLC).

Water Removal: Use of a Dean-Stark apparatus or a drying agent.

Table 1: Comparison of Catalysts for Direct Esterification

| Catalyst | Typical Loading (mol%) | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | 5-10% (or stoichiometric) | Low cost, high activity. | Can cause charring and side reactions at high temperatures. |

| p-Toluenesulfonic Acid (PTSA) | 5-15% | Solid, easier to handle than H₂SO₄; less charring. | More expensive than mineral acids. |

| Thionyl Chloride (SOCl₂) | Stoichiometric | Forms an acyl chloride intermediate, very reactive. | Harsh reagent, generates HCl and SO₂ gas. |

Transesterification is an alternative route that begins with a simpler ester of 2-amino-5-bromobenzoic acid, such as the methyl or ethyl ester. This precursor is then reacted with cyclohexanol in the presence of a catalyst. This method can be advantageous as the starting esters are often easier to prepare and purify.

The reaction involves heating the methyl or ethyl 2-amino-5-bromobenzoate with an excess of cyclohexanol. The equilibrium is shifted towards the desired cyclohexyl ester by distilling off the lower-boiling alcohol (methanol or ethanol). Catalysts for this process are typically Lewis acids or bases.

Common Transesterification Catalysts:

Titanium (IV) alkoxides: Such as titanium (IV) isopropoxide, are effective Lewis acid catalysts.

Sodium methoxide: A strong base catalyst, suitable for this transformation.

Acid Catalysts: The same acids used in direct esterification (H₂SO₄, PTSA) can also be employed.

This approach often provides cleaner reactions and higher yields compared to direct esterification, especially on a larger scale.

Amination and Bromination Strategies on the Aromatic Core of Benzoate (B1203000) Derivatives

The synthesis of the precursor, 2-amino-5-bromobenzoic acid, or its esters, requires precise control over the introduction of the amino and bromo substituents onto the benzene (B151609) ring.

The bromination of anthranilic acid (2-aminobenzoic acid) or its esters is a key step. The amino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution. Since the ortho position is sterically hindered by the adjacent carboxylic acid or ester group, bromination occurs preferentially at the para position (C5).

A common and effective brominating agent is N-Bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) or acetonitrile. sioc-journal.cn This reagent is favored for its selectivity and milder reaction conditions compared to using elemental bromine (Br₂), which can lead to over-bromination and the formation of dibromo or tribromo products. acs.org The reaction typically proceeds at room temperature, offering a high yield of the desired 5-bromo derivative. sioc-journal.cn Copper-based catalysts have also been explored for selective C5-bromination of certain aromatic systems. beilstein-journals.org

Table 2: Reagents for Selective Bromination of Anthranilic Acid Derivatives

| Brominating Agent | Typical Conditions | Selectivity for C5 | Notes |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | DMF or CH₃CN, Room Temp | High | Milder conditions, easy to handle, generally high yield. sioc-journal.cn |

| Bromine (Br₂) | Acetic Acid or CCl₄ | Moderate to High | Can lead to multiple brominations if not carefully controlled. acs.org |

| Copper(II) Bromide (CuBr₂) | Various solvents, elevated temp. | High | Often used for substrates requiring harsher conditions. beilstein-journals.org |

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds, particularly in the synthesis of primary, secondary, and tertiary amines. masterorganicchemistry.comnih.gov While not a direct step in producing the ester Cyclohexyl 2-amino-5-bromobenzoate, it is the primary method for synthesizing cyclohexylamine (B46788) from cyclohexanone, a key reagent if one were to synthesize an amide analogue or other derivatives. vaia.com

The process involves two main stages:

Imine/Enamine Formation: A carbonyl compound (e.g., cyclohexanone) reacts with an amine (e.g., ammonia (B1221849) for a primary amine) to form an imine or enamine intermediate. youtube.com This reaction is often catalyzed by a small amount of acid. youtube.com

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond.

A variety of reducing agents can be used, with the choice depending on the substrate's sensitivity and the desired reaction conditions (one-pot or two-step). Sodium cyanoborohydride (NaBH₃CN) is a classic reagent that is mild enough to not reduce the starting ketone but will reduce the iminium ion as it forms. masterorganicchemistry.comyoutube.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another popular, less toxic alternative that is particularly effective for one-pot reductive aminations. masterorganicchemistry.comacsgcipr.org

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Mild; selectively reduces imines in the presence of carbonyls. masterorganicchemistry.com Toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Less toxic than NaBH₃CN; effective in various solvents; often used for one-pot procedures. masterorganicchemistry.comacsgcipr.org |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂/Pd, Pt, Ni | "Green" method with high atom economy; requires pressure equipment. acsgcipr.org |

| 2-Picoline Borane | - | Stable, effective, and can be used in protic solvents. acsgcipr.org |

Modern synthetic strategies increasingly rely on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for the formation of C-N bonds on aromatic rings. researchgate.netnih.gov This methodology offers a powerful alternative for introducing the amino group onto a pre-functionalized bromo-benzoate core. researchgate.netnih.gov

For instance, a synthetic route could begin with a 2,5-dibromobenzoate ester. A selective mono-amination at the C2 position could be achieved by carefully choosing the palladium catalyst, ligand, and reaction conditions. The reactivity difference between the two bromine atoms, influenced by the electronic and steric environment, can be exploited to favor substitution at one site over the other.

The key components of a Buchwald-Hartwig amination reaction include:

Palladium Precatalyst: Such as Pd₂(dba)₃ or Pd(OAc)₂.

Phosphine (B1218219) Ligand: Bulky, electron-rich phosphine ligands are crucial for catalytic activity. Examples include Xantphos and various biarylphosphines. researchgate.net

Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate the catalytic cycle. researchgate.net

Solvent: Anhydrous, aprotic solvents like toluene (B28343) or dioxane are typically used.

This strategy allows for the late-stage introduction of various amines, providing flexibility in synthesizing a library of related compounds for research purposes. nih.gov The use of ammonium (B1175870) salts or aqueous ammonia as the nitrogen source has also been developed, offering more practical and economical options for synthesizing primary arylamines. nih.govsemanticscholar.org

Multicomponent Reaction Approaches in the Synthesis of Related Cyclohexyl Amine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. beilstein-journals.org In the context of synthesizing derivatives related to cyclohexyl amines, MCRs present a powerful tool.

Ugi-Smiles Coupling and Analogous Methodologies

The Ugi reaction is a cornerstone of multicomponent chemistry, classically involving an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.govresearchgate.net A significant variation of this reaction is the Ugi-Smiles coupling, where the carboxylic acid component is replaced by a phenol (B47542) derivative. researchgate.net This modification, which incorporates a Smiles rearrangement, leads to the formation of N-aryl carboxamides. researchgate.net

The Ugi-Smiles reaction has been successfully employed in the synthesis of a variety of complex molecules, including heterocyclic systems. researchgate.netbeilstein-journals.org For instance, the reaction of amines, 2-nitrophenol, cyclohexyl isocyanide, and 2-furaldehyde in methanol (B129727) has been shown to produce Ugi-Smiles adducts. beilstein-journals.org This demonstrates the feasibility of incorporating cyclic components like cyclohexyl isocyanide, which is structurally related to the cyclohexyl moiety in the target compound.

While direct synthesis of this compound via a one-pot Ugi-Smiles reaction is not explicitly documented, the principles of this methodology can be applied to generate analogous structures. For example, a reaction involving 2-amino-5-bromophenol (B182750) (as the phenol component), an appropriate aldehyde, cyclohexylamine (as the amine component), and an isocyanide could potentially yield related N-cyclohexyl amide derivatives. The versatility of the Ugi-Smiles reaction allows for the variation of each component, offering a pathway to a library of related compounds for further investigation. researchgate.netsemanticscholar.org

The following table summarizes the components and products of a typical Ugi-Smiles reaction.

| Component 1 | Component 2 | Component 3 | Component 4 | Product Type |

| Phenol | Amine | Aldehyde/Ketone | Isocyanide | N-Aryl Carboxamide |

Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound

The purification of intermediates and the final product is a critical step in the synthesis of this compound to ensure high purity. Various techniques can be employed depending on the physical and chemical properties of the compounds.

For the precursor, 2-amino-5-bromobenzoic acid , recrystallization is a common and effective purification method. wikipedia.org Its high solubility in hot water and poor solubility in cold water allows for efficient purification with this technique, often yielding a product with around 65% recovery. wikipedia.org Other methods include washing the crude product with solvents like benzene to remove non-polar impurities. chemicalbook.com The separation of 2-amino-5-bromobenzoic acid from its dibrominated analog can be achieved by exploiting their differential solubility in hot, acidified water; 2-amino-5-bromobenzoic acid precipitates upon cooling the filtrate, while the dibromo-derivative remains insoluble. chemicalbook.com

For the final ester product, This compound , and other similar benzoate esters, several purification methods are available. If the ester is volatile, distillation techniques such as simple, fractional, or steam distillation can be employed. researchgate.net Liquid-liquid extraction is a viable option if the ester is immiscible with water, allowing for the removal of water-soluble impurities. researchgate.net

Column chromatography is a powerful technique for achieving high purity, especially when dealing with complex reaction mixtures or closely related impurities. orgsyn.org For instance, in the synthesis of related compounds, silica (B1680970) gel column chromatography with a suitable eluent system, such as ethyl acetate-hexanes, has been used to isolate the desired product. orgsyn.org

In some cases, purification can be simplified by the choice of reagents. For example, using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in esterification reactions produces a water-soluble urea (B33335) byproduct, which can be easily separated from the water-insoluble ester product by extraction. researchgate.net

The following table provides a summary of purification techniques for the key compounds.

| Compound | Purification Technique | Principle |

| 2-amino-5-bromobenzoic acid | Recrystallization | Differential solubility in hot vs. cold water. wikipedia.org |

| 2-amino-5-bromobenzoic acid | Differential Solubility | Separation from dibrominated byproduct based on solubility in hot acidified water. chemicalbook.com |

| This compound | Distillation | Separation based on boiling point differences (for volatile esters). researchgate.net |

| This compound | Liquid-Liquid Extraction | Separation based on differential solubility between two immiscible liquid phases. researchgate.net |

| This compound | Column Chromatography | Separation based on differential adsorption on a stationary phase. orgsyn.org |

Exploration of Green Chemistry Principles in the Synthesis of Substituted Benzoate Esters

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijsdr.org The synthesis of substituted benzoate esters, including this compound, can be made more environmentally benign by adopting these principles.

One key area of focus is the use of greener catalysts and reaction conditions. Traditional esterification reactions often rely on strong mineral acids like sulfuric acid, which can lead to waste generation and corrosion issues. researchgate.net Alternative, more environmentally friendly catalysts have been explored. For example, solid acid catalysts, such as zirconium metal catalysts fixed with titanium, have shown good activity in the esterification of benzoic acid with methanol. researchgate.net Ion exchange resins and deep eutectic solvents (DES) have also been investigated as recyclable and less hazardous catalysts for the esterification of benzoic acid with various alcohols. dergipark.org.trresearchgate.net DES, in particular, can act as both a catalyst and a solvent, simplifying the reaction setup and workup. dergipark.org.tr

Microwave-assisted synthesis is another green chemistry approach that can be applied to esterification reactions. ijsdr.org Microwave heating can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields, thereby saving energy. ijsdr.org The synthesis of butyl benzoate via a microwave-assisted esterification of benzoic acid and n-butanol has been demonstrated as a rapid and efficient method. ijsdr.org

Solvent choice is also a critical aspect of green chemistry. The ideal scenario is to perform reactions in a solvent-free manner. dergipark.org.tr When a solvent is necessary, the use of greener solvents, such as water or bio-based solvents, is preferred over volatile organic compounds (VOCs). The purification of benzoic acid by recrystallization from water is a prime example of a green purification step. wikipedia.org

Furthermore, continuous flow chemistry offers a greener alternative to traditional batch processing for ester synthesis. rsc.org Continuous flow systems can provide better control over reaction parameters, leading to higher conversions and yields in shorter reaction times. rsc.org For instance, the condensation of benzoyl chloride with methanol has been successfully performed in a microreactor with high yield and straightforward work-up. rsc.org

The following table summarizes some green chemistry approaches applicable to the synthesis of substituted benzoate esters.

| Green Chemistry Principle | Application in Benzoate Ester Synthesis | Example |

| Use of Greener Catalysts | Replacement of strong mineral acids with solid acids, ion exchange resins, or deep eutectic solvents. researchgate.netdergipark.org.tr | Zirconium/titanium solid acid for methyl benzoate synthesis. researchgate.net |

| Energy Efficiency | Use of microwave irradiation to accelerate reaction rates. ijsdr.org | Microwave-assisted synthesis of butyl benzoate. ijsdr.org |

| Solvent-Free Conditions | Conducting reactions without a solvent to reduce waste. dergipark.org.tr | Solvent-free esterification of benzoic acid using a deep eutectic solvent. dergipark.org.tr |

| Use of Safer Solvents | Employing water or other environmentally benign solvents. wikipedia.org | Recrystallization of benzoic acid from water. wikipedia.org |

| Process Intensification | Utilizing continuous flow chemistry for better control and efficiency. rsc.org | Continuous flow synthesis of methyl benzoate. rsc.org |

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Field ¹H NMR and ¹³C NMR Spectral Interpretation for Cyclohexyl 2-amino-5-bromobenzoate

While specific experimental NMR data for this compound is not widely published, the expected spectral features can be reliably predicted based on the analysis of its constituent parts: the 2-amino-5-bromobenzoyl core and the cyclohexyl group. For illustrative purposes, ¹H NMR data for the closely related Methyl 2-amino-5-bromobenzoate is presented, which shares the same aromatic core. chemicalbook.com

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals would be anticipated for the aromatic protons and the cyclohexyl protons.

Aromatic Region: The 2-amino-5-bromobenzoate moiety would exhibit three protons in the aromatic region of the spectrum. Due to the electron-donating amino group and the electron-withdrawing bromo and ester groups, these protons would appear at different chemical shifts. Based on analogous structures like Methyl 2-amino-5-bromobenzoate, the aromatic protons are expected to resonate in the range of δ 6.5-8.0 ppm. chemicalbook.com The proton ortho to the amino group (C6-H) would likely be the most shielded, appearing at the lowest chemical shift. The proton between the bromo and ester groups (C4-H) would be deshielded, and the proton ortho to the bromo group (C3-H) would also be in a distinct chemical environment. The coupling between these protons would provide further structural confirmation.

Cyclohexyl Region: The protons of the cyclohexyl group would appear in the upfield region of the spectrum, typically between δ 1.0 and 5.0 ppm. The proton attached to the oxygen atom of the ester (the methine proton) would be the most deshielded due to the electron-withdrawing effect of the oxygen, likely appearing around δ 4.5-5.0 ppm as a multiplet. The remaining ten protons on the cyclohexyl ring would produce a complex series of overlapping multiplets in the δ 1.2-2.0 ppm range.

A hypothetical ¹H NMR data table for this compound is presented below for illustrative purposes, based on general principles and data from similar structures.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (C6-H) | ~6.6 | d | ~8.5 |

| Aromatic H (C4-H) | ~7.2 | dd | ~8.5, 2.5 |

| Aromatic H (C3-H) | ~7.8 | d | ~2.5 |

| -NH₂ | ~5.5 | br s | - |

| Cyclohexyl CH-O | ~4.8 | m | - |

| Cyclohexyl CH₂ | 1.2-2.0 | m | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic and Carbonyl Carbons: The aromatic ring would display six distinct signals. The carbon atom attached to the bromine (C5) would be influenced by the heavy atom effect. The carbon of the carbonyl group (C=O) in the ester is expected to appear significantly downfield, typically in the range of δ 165-175 ppm.

Cyclohexyl Carbons: The cyclohexyl group would show signals for its six carbon atoms. The carbon atom bonded to the oxygen of the ester would be the most deshielded of the cyclohexyl carbons, appearing around δ 70-80 ppm. The other cyclohexyl carbons would resonate in the upfield region, typically between δ 20-40 ppm.

A table of predicted ¹³C NMR chemical shifts for this compound is provided below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168 |

| Aromatic C-NH₂ | ~148 |

| Aromatic C-Br | ~115 |

| Aromatic CH (C6) | ~118 |

| Aromatic CH (C4) | ~135 |

| Aromatic CH (C3) | ~125 |

| Aromatic C-COO | ~112 |

| Cyclohexyl C-O | ~75 |

| Cyclohexyl CH₂ | 23-35 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their relative positions. It would also map out the complex coupling network within the cyclohexyl ring, helping to trace the connectivity of the CH₂ groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for the direct assignment of the carbon signals for all protonated carbons in both the aromatic ring and the cyclohexyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the aromatic carbons C1, C2, and C5. For instance, correlations would be expected from the C6-H proton to the C=O carbon and from the cyclohexyl methine proton to the C=O carbon, confirming the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. NOESY can provide information about the stereochemistry and conformation of the molecule. For example, it could show correlations between the protons of the amino group and the adjacent aromatic proton (C6-H), as well as between the cyclohexyl methine proton and adjacent protons on the cyclohexyl ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the molecular formula is C₁₃H₁₆BrNO₂. The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively). openstax.org This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units (the M and M+2 peaks).

The theoretical exact masses for the two main isotopic molecular ions are:

[M]⁺ (with ⁷⁹Br): C₁₃H₁₆⁷⁹BrNO₂⁺ = 297.0364 Da

[M+2]⁺ (with ⁸¹Br): C₁₃H₁₆⁸¹BrNO₂⁺ = 299.0344 Da

An experimental HRMS measurement confirming these exact masses would provide unequivocal evidence for the elemental composition of the compound.

Characterization of Characteristic Fragmentation Pathways

Upon ionization in a mass spectrometer (e.g., by electron impact), a molecule can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted.

Loss of the Cyclohexoxy Radical: A common fragmentation for esters is the cleavage of the bond between the carbonyl carbon and the ester oxygen, leading to the loss of the alkoxy radical. In this case, it would be the loss of a cyclohexoxy radical (•OC₆H₁₁), resulting in a prominent acylium ion.

C₁₃H₁₆BrNO₂⁺ → [C₇H₅BrNO]⁺ + •OC₆H₁₁

Loss of Cyclohexene (B86901): Another typical fragmentation pathway for cyclohexyl esters is the loss of cyclohexene (C₆H₁₀) through a McLafferty-type rearrangement, which would result in a protonated 2-amino-5-bromobenzoic acid fragment.

C₁₃H₁₆BrNO₂⁺ → [C₇H₆BrNO₂]⁺ + C₆H₁₀

Fragmentation of the Aromatic Ring: The aromatic portion of the molecule can also fragment. For example, the loss of a bromine radical (•Br) or carbon monoxide (CO) from fragment ions is possible. The presence of the bromine atom would be evident in fragments that retain it, as they would also exhibit the characteristic 1:1 isotopic pattern for M and M+2. youtube.com

A summary of expected key fragments is presented in the table below.

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Proposed Fragment Identity |

| 297 | 299 | [C₁₃H₁₆BrNO₂]⁺ (Molecular Ion) |

| 216 | 218 | [C₇H₆BrNO₂]⁺ (Loss of cyclohexene) |

| 198 | 200 | [C₇H₅BrNO]⁺ (Loss of cyclohexoxy radical) |

| 188 | 190 | [C₆H₅BrO]⁺ (Loss of CO from [C₇H₅BrNO]⁺) |

| 77 | 77 | [C₆H₅]⁺ (Phenyl cation) |

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

N-H Stretching: The amino group (-NH₂) would show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes.

C-H Stretching: The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclohexyl group would be observed just below 3000 cm⁻¹.

C=O Stretching: The carbonyl group (C=O) of the ester would exhibit a strong, sharp absorption band in the region of 1680-1730 cm⁻¹.

C=C Stretching: The aromatic ring would show characteristic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester group would appear in the region of 1100-1300 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the range of 500-650 cm⁻¹.

A table summarizing the expected major vibrational frequencies for this compound is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H stretch (asymmetric & symmetric) | 3300-3500 |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aliphatic C-H (Cyclohexyl) | C-H stretch | 2850-2960 |

| Carbonyl (Ester) | C=O stretch | 1680-1730 |

| Aromatic C=C | C=C stretch | 1450-1600 |

| Ester C-O | C-O stretch | 1100-1300 |

| C-N | C-N stretch | 1250-1350 |

| C-Br | C-Br stretch | 500-650 |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds.

Detailed Research Findings for 2-amino-5-bromobenzoic acid:

The FT-IR spectrum of 2-amino-5-bromobenzoic acid, the precursor to this compound, has been well-documented. chemicalbook.com The key vibrational modes are summarized in the table below. The presence of the amino (-NH2), carboxylic acid (-COOH), and bromo-substituted benzene (B151609) ring are all confirmed by characteristic absorption bands.

In a suspension in Nujol, the FT-IR spectrum of 2-amino-5-bromobenzoic acid exhibits distinct peaks. chemicalbook.com The -NH2 group shows symmetric and asymmetric stretching vibrations typically in the range of 3300-3500 cm⁻¹. The carboxylic acid O-H stretch is a broad band, often centered around 3000 cm⁻¹, while the carbonyl (C=O) stretch appears as a strong absorption around 1675 cm⁻¹. chemicalbook.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and the C-Br stretching frequency is found at lower wavenumbers, typically in the 500-700 cm⁻¹ region.

Interactive Data Table: FT-IR Spectral Data for 2-amino-5-bromobenzoic acid

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| 3497 | Asymmetric N-H stretching | Amino (-NH₂) | chemicalbook.com |

| 3383 | Symmetric N-H stretching | Amino (-NH₂) | chemicalbook.com |

| ~3000 (broad) | O-H stretching | Carboxylic Acid (-COOH) | |

| 1675 | C=O stretching | Carboxylic Acid (-COOH) | chemicalbook.com |

| 1616, 1587, 1548 | C=C stretching | Aromatic Ring | chemicalbook.com |

| 1423 | C-O-H bending | Carboxylic Acid (-COOH) | chemicalbook.com |

| 1316 | C-N stretching | Aryl Amine | chemicalbook.com |

| 1239 | C-O stretching | Carboxylic Acid (-COOH) | chemicalbook.com |

| 812 | C-H out-of-plane bending | Aromatic Ring | chemicalbook.com |

| 691 | C-Br stretching | Bromo-Aromatic | chemicalbook.com |

Expected Spectral Changes for this compound:

The esterification of 2-amino-5-bromobenzoic acid with cyclohexanol (B46403) to form this compound would introduce several predictable changes in the FT-IR spectrum:

Disappearance of the Carboxylic Acid O-H Stretch: The broad absorption band around 3000 cm⁻¹ due to the carboxylic acid O-H group will disappear.

Shift in Carbonyl (C=O) Stretching Frequency: The C=O stretching frequency of the ester will likely shift to a higher wavenumber, typically in the range of 1735-1750 cm⁻¹, compared to the carboxylic acid's C=O at 1675 cm⁻¹.

Appearance of Cyclohexyl C-H Stretching Bands: New absorption bands will appear in the region of 2850-2960 cm⁻¹ corresponding to the symmetric and asymmetric C-H stretching vibrations of the cyclohexyl ring's CH₂ groups.

Appearance of C-O-C Stretching Bands: The formation of the ester linkage will introduce new C-O-C stretching vibrations, typically appearing as two bands in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

Detailed Research Findings for 2-amino-5-bromobenzoic acid:

The FT-Raman spectrum of 2-amino-5-bromobenzoic acid has been recorded and analyzed. nih.gov The spectrum provides valuable information about the skeletal vibrations of the aromatic ring and other symmetric modes. The symmetric C-C stretching of the benzene ring and the C-Br stretching vibration are often strong in the Raman spectrum.

Interactive Data Table: Raman Spectral Data for 2-amino-5-bromobenzoic acid

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| ~3400-3500 | N-H stretching | Amino (-NH₂) | nih.gov |

| ~1600-1650 | C=C stretching | Aromatic Ring | nih.gov |

| ~1300 | C-N stretching | Aryl Amine | nih.gov |

| ~800-850 | Ring Breathing Mode | Aromatic Ring | |

| ~600-700 | C-Br stretching | Bromo-Aromatic | nih.gov |

Expected Spectral Changes for this compound:

The addition of the cyclohexyl group would also be evident in the Raman spectrum:

Prominent Cyclohexyl Ring Vibrations: The Raman spectrum of the ester would show characteristic signals for the cyclohexyl ring, including the ring breathing mode and CH₂ twisting and rocking vibrations, which are often strong in Raman scattering.

Changes in Skeletal Vibrations: The esterification will cause subtle shifts in the vibrational frequencies of the benzene ring and the C-N bond due to the change in the electronic environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.

Detailed Research Findings for Related Compounds:

While specific UV-Vis data for this compound is scarce, data for related aminobenzoic acid derivatives provide a basis for understanding its electronic properties. For instance, a related compound, 2-amino-5-bromobenzophenone, exhibits absorption maxima (λmax) at 237 nm and 390 nm. caymanchem.com These absorptions are attributed to π→π* and n→π* electronic transitions within the conjugated system of the molecule. The aminobenzoic acid scaffold generally shows strong absorption in the UV region due to the benzene ring and its substituents.

Expected Electronic Transitions and Conjugation Analysis for this compound:

The UV-Vis spectrum of this compound is expected to be similar to that of its parent acid, 2-amino-5-bromobenzoic acid, as the primary chromophore—the 2-amino-5-bromobenzoyl system—remains intact.

π→π Transitions:* Strong absorption bands are expected in the UV region, likely between 200 and 300 nm, corresponding to π→π* transitions within the benzene ring. The amino and bromo substituents will influence the exact position and intensity of these bands.

n→π Transitions:* A weaker absorption band at a longer wavelength, possibly extending into the near-UV region (300-400 nm), may be observed. This is due to the n→π* transition involving the non-bonding electrons of the amino group and the carbonyl oxygen, and the π-system of the aromatic ring.

Effect of the Cyclohexyl Group: The cyclohexyl group is an unconjugated, saturated aliphatic moiety and is not expected to significantly alter the position of the main absorption maxima. It acts as an auxochrome with a negligible effect on the electronic transitions of the aromatic chromophore. Therefore, the λmax values for this compound should closely resemble those of other alkyl esters of 2-amino-5-bromobenzoic acid.

Crystallographic Analysis and Solid State Structural Investigations

Studies on Polymorphism and Co-Crystallization Phenomena of Related Structures

The study of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is crucial in understanding the physical properties of a compound. While specific studies on the polymorphism of Cyclohexyl 2-amino-5-bromobenzoate are not extensively documented, research on related aminobenzoic acid derivatives provides valuable insights.

Para-aminobenzoic acid (PABA), a structurally related compound, has been the subject of numerous studies on polymorphism. rsc.orgstrath.ac.uk It is known to exist in at least four polymorphic forms: α, β, γ, and δ. rsc.orgcore.ac.ukresearchgate.net The α and β forms are the most well-characterized and are enantiotropically related, with a transition temperature of approximately 14 °C. core.ac.uk Below this temperature, the β form is stable, while the α form is stable above it. core.ac.uk The γ polymorph is structurally similar to the α form, and the δ form can be obtained through high-pressure crystallization or by compressing the α-form. rsc.orgcore.ac.uk

The different polymorphic forms of p-aminobenzoic acid arise from variations in the intermolecular interactions, particularly hydrogen bonding, within the crystal lattice. whiterose.ac.uk In the α form, the dominant interactions consist of O-H···O hydrogen bonds forming carboxylic acid dimers and π-π stacking interactions. whiterose.ac.uk The β form, on the other hand, features a four-membered hydrogen-bonding ring with two identical N-H···O and O-H···N interactions, along with strong head-to-tail π-π stacking. whiterose.ac.uk These differences in crystal packing lead to distinct physical properties for each polymorph.

Co-crystallization, a technique used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) by combining them with a suitable co-former, has also been explored for aminobenzoic acid derivatives. nih.govnih.gov Co-crystals are multi-component solids held together by non-covalent interactions, such as hydrogen bonds. dergipark.org.tr For instance, co-crystals of p-aminobenzoic acid have been successfully synthesized with isonicotinamide (B137802) and pyrazine, forming a 1:1 stoichiometric ratio. dergipark.org.tr In these co-crystals, hydrogen bonds are formed between the nitrogen atom of the heterocyclic ring and the carboxylic acid group of the p-aminobenzoic acid. dergipark.org.tr The formation of co-crystals can significantly alter properties like solubility, stability, and bioavailability. nih.govnih.gov Amino acids, with their ability to form zwitterions and participate in hydrogen bonding, are also promising co-formers for developing co-crystals with enhanced pharmaceutical performance. nih.gov

The study of a related compound, Methyl 2-amino-5-bromobenzoate, provides further crystallographic data. This compound crystallizes in the monoclinic system. nih.govresearchgate.net Its molecular conformation is stabilized by an intramolecular N-H···O hydrogen bond, and in the crystal structure, molecules are linked by intermolecular N-H···O interactions, forming zigzag chains. nih.govresearchgate.net

Table 1: Crystallographic Data for Methyl 2-amino-5-bromobenzoate

| Property | Value |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.05 g/mol |

| Crystal System | Monoclinic |

| a | 3.9852 (2) Å |

| b | 9.1078 (5) Å |

| c | 12.1409 (7) Å |

| β | 95.238 (3)° |

| Volume | 438.83 (4) ų |

| Z | 2 |

Data sourced from references nih.govresearchgate.net

Mechanochemical Behavior and Solid-State Reactivity Studies for Benzoate (B1203000) Derivatives

Mechanochemistry involves the use of mechanical force to induce chemical reactions, often in the solid state and in the absence of solvents. scielo.org This approach offers several advantages, including milder reaction conditions, reduced solvent waste, and access to novel reaction pathways. acs.orgacs.org

Studies on the mechanochemical synthesis of various compounds, including benzoxazines and biphenyls, have demonstrated the efficiency of this technique. acs.orgresearchgate.net For instance, the Suzuki-Miyaura coupling of benzoic anhydrides with arylboronic acids has been successfully carried out in a solvent-free environment using quartz sand as a recyclable solid-phase medium. acs.orgacs.org This method allows for the synthesis of aromatic ketones and biphenyls under mild conditions. acs.orgacs.org The choice of base and catalyst is crucial for the success of these mechanochemical reactions, with K₂CO₃ and Pd(PPh₃)₂Cl₂ showing high efficacy in certain systems. acs.orgacs.org

The solid-state reactivity of benzoate derivatives has also been investigated through thermal analysis. scielo.br For example, solid-state compounds of bivalent transition metals (Mn, Fe, Co, Ni, Cu, Zn) with benzoate have been synthesized and characterized. scielo.br Thermal decomposition studies of these compounds show that they decompose in multiple steps upon heating, ultimately forming the respective metal oxides as the final residue. scielo.br Spectroscopic studies suggest a covalent bidentate bond between the benzoate ligand and the metal center in these solid-state compounds. scielo.br

Solvent-assisted solid-state synthesis is another technique that bridges the gap between purely solid-state and solution-based reactions. nih.gov This method involves the addition of a small amount of liquid to a solid reaction mixture, which can facilitate diffusion and enhance reaction rates. nih.gov

The application of mechanochemistry extends to nucleophilic aromatic substitution reactions. rsc.org For example, a solventless mechanochemical method has been developed for the substitution of aryl fluorides by nitrogen nucleophiles, using Al₂O₃ as a milling auxiliary to scavenge the hydrogen fluoride (B91410) byproduct. rsc.org This approach avoids the need for a base and simplifies the work-up procedure. rsc.org

While direct experimental data on the mechanochemical behavior and solid-state reactivity of this compound is limited, the studies on related benzoate derivatives provide a strong foundation for predicting its potential reactivity and for designing future solid-state synthetic routes. The presence of the amino and bromo substituents on the aromatic ring, along with the cyclohexyl ester group, suggests a rich potential for various solid-state transformations.

Computational and Theoretical Chemistry Insights into Molecular Structure and Reactivity

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in predicting the molecular and electronic characteristics of Cyclohexyl 2-amino-5-bromobenzoate. These calculations provide a microscopic view of the molecule's behavior, grounded in the principles of quantum mechanics.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Electronic Descriptors

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in determining the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This optimization seeks the lowest energy conformation of the molecule, providing crucial data on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the molecule's vibrational frequencies. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and twisting of its chemical bonds. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific atomic motions.

Furthermore, DFT is employed to calculate a range of electronic descriptors that shed light on the chemical reactivity and stability of this compound. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher chemical reactivity. Other calculated descriptors often include ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which together provide a comprehensive picture of the molecule's electronic behavior.

| Calculated DFT Parameter | Significance for this compound |

| Optimized Geometry | Predicts the most stable 3D structure, including bond lengths and angles. |

| Vibrational Frequencies | Correlates to theoretical IR and Raman spectra for structural validation. |

| HOMO Energy | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Provides insights into chemical reactivity and kinetic stability. |

| Global Reactivity Descriptors | Quantifies properties like electronegativity, hardness, and softness. |

Ab Initio Methods (e.g., MP2, QCISD) for High-Level Electronic Structure Calculations

For even greater accuracy in electronic structure calculations, ab initio methods, which are based on first principles without empirical parameterization, can be utilized. Methods such as Møller-Plesset perturbation theory of the second order (MP2) and Quadratic Configuration Interaction with Single and Double excitations (QCISD) offer a higher level of theory compared to standard DFT. These methods are computationally more intensive but can provide more precise energies and properties, particularly for systems where electron correlation effects are significant. Applying MP2 or QCISD to this compound would yield highly accurate predictions of its electronic energy and properties, serving as a benchmark for results obtained from DFT and other less computationally demanding methods.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry is also a valuable tool for predicting spectroscopic parameters, which can then be validated against experimental spectra. For this compound, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted shifts are based on the calculated magnetic shielding of each nucleus in the molecule's optimized geometry. By comparing the theoretical NMR spectrum with an experimentally obtained one, a detailed assignment of each resonance to a specific hydrogen or carbon atom in the molecule can be achieved, confirming its structural features.

| Nucleus | Predicted Chemical Shift Range (ppm) | Influencing Factors |

| Aromatic Protons | 6.5 - 8.0 | Electronic effects of the amino and bromo substituents. |

| Cyclohexyl Protons | 1.0 - 5.0 | Conformational chair/boat forms and position relative to the ester group. |

| Amine Protons | 4.0 - 5.5 | Solvent effects and hydrogen bonding. |

| Aromatic Carbons | 110 - 150 | Substituent effects on the benzene (B151609) ring. |

| Cyclohexyl Carbons | 20 - 80 | Conformational arrangement and proximity to the oxygen atom. |

| Carbonyl Carbon | 165 - 175 | Electronic environment of the ester group. |

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how the molecule and its constituent parts move and interact over time.

Assessment of Conformational Preferences of the Cyclohexyl and Benzoate (B1203000) Moieties

The cyclohexyl group in this compound is not static; it can adopt various conformations, with the chair form being the most stable. MD simulations can explore the potential energy surface of the molecule to assess the relative stabilities of different chair, boat, and twist-boat conformations of the cyclohexyl ring. Similarly, the simulation can track the rotation around the C-O bond connecting the benzoate moiety to the cyclohexyl ring, identifying the preferred rotational isomers (rotamers). These simulations reveal the flexibility of the molecule and the most probable shapes it will adopt under given conditions.

Study of Intermolecular Interaction Dynamics in Solution or Solid-State Environments

MD simulations can be extended to model the behavior of this compound in a condensed phase, such as in a solvent or in its crystalline solid state. In solution, simulations can reveal how solvent molecules arrange themselves around the solute and can provide insights into the dynamics of intermolecular interactions like hydrogen bonding between the amino group and the solvent. In the solid state, MD simulations can be used to study the packing of molecules in the crystal lattice and the nature and strength of intermolecular forces, such as van der Waals forces and potential halogen bonding involving the bromine atom, which govern the crystal's structure and stability.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling provides a powerful lens through which to understand the intricate details of chemical reactions, offering insights that are often inaccessible through experimental means alone. For the synthesis of this compound, theoretical calculations can illuminate the step-by-step transformation of reactants into products, mapping out the most energetically favorable pathways. This involves the detailed characterization of fleeting, high-energy structures like transition states and reaction intermediates.

The synthesis of this compound typically involves two key transformations: the bromination of an anthranilate precursor and the esterification of 2-amino-5-bromobenzoic acid. Computational methods, such as Density Functional Theory (DFT), are instrumental in characterizing the structures involved in these processes.

Esterification: The formation of the cyclohexyl ester from 2-amino-5-bromobenzoic acid and cyclohexanol (B46403), usually under acidic catalysis, proceeds through a well-defined set of intermediates. Computational models can precisely calculate the geometry (bond lengths and angles) of these species. The process involves the protonation of the carboxylic acid, followed by nucleophilic attack by cyclohexanol to form a tetrahedral intermediate. The final steps involve proton transfer and elimination of a water molecule to yield the ester. A key structural feature, observable in related crystal structures like methyl 2-amino-5-bromobenzoate, is an intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen (O=C), which forms a stable six-membered ring (S(6) graph-set motif). nih.govresearchgate.net This interaction helps to stabilize the conformation of the molecule. nih.gov

Bromination: The introduction of the bromine atom at the 5-position of the aromatic ring is an electrophilic aromatic substitution reaction. Computational studies can model the crucial intermediate of this reaction: the arenium ion (or sigma complex). When the electrophile (e.g., Br+) attacks the benzene ring, a transient cationic intermediate is formed. wordpress.com The stability of this intermediate is paramount to the reaction's feasibility and regioselectivity. Resonance structures show that the positive charge is delocalized across the ring, and the presence of the activating amino group helps to stabilize this charge, particularly when substitution occurs at the ortho and para positions relative to it. wordpress.com Computational calculations on similar molecules, such as 2-amino-3,5-dibromobenzoic acid, have been used to determine the geometric parameters and energies of various isomers, confirming the stability of specific substitution patterns. nih.gov

| Reaction Step | Key Intermediate/Transition State | Computational Characterization Method | Key Structural Features |

| Esterification | Tetrahedral Intermediate | Density Functional Theory (DFT) | Elongated C-O bonds; sp3 hybridization of the carboxyl carbon. |

| Bromination | Arenium Ion (Sigma Complex) | DFT, Ab initio methods | Delocalized positive charge; sp3 hybridized carbon at the site of Br attack. |

| Conformational | S(6) Ring Motif | X-ray Crystallography, DFT | Intramolecular N-H···O hydrogen bond. nih.govresearchgate.net |

A reaction coordinate diagram maps the energy of a chemical system as it progresses from reactants to products. By calculating the energies of the reactants, intermediates, transition states, and products, computational chemistry can determine the activation energy barriers for each step of a reaction mechanism.

In the case of electrophilic bromination, the transition state closely resembles the high-energy arenium ion intermediate. wordpress.com Therefore, factors that stabilize the intermediate also lower the energy of the transition state, reducing the activation energy and speeding up the reaction. wordpress.com The electron-donating amino group strongly stabilizes the arenium ion when bromine adds to the para position, leading to a lower energy barrier compared to addition at the meta position. The electron-withdrawing carboxyl group, conversely, destabilizes the intermediate and increases the energy barrier. Computational models can quantify these energy differences, providing a theoretical basis for the observed regioselectivity in the synthesis. Studies on related benzoic acid compounds have successfully calculated these energy gaps to understand molecular stability. nih.gov

| Synthetic Step | Associated Energy Barrier | Description | Influencing Factors |

| Esterification | Activation Energy (Ea) for Tetrahedral Intermediate Formation | The energy required to overcome the transition state leading to the formation of the C-O bond between the acid and alcohol. | Steric hindrance of cyclohexanol; strength of the acid catalyst. |

| Bromination | Activation Energy (Ea) for Arenium Ion Formation | The energy needed to reach the transition state for the electrophilic attack of bromine on the aromatic ring. | Electronic effects of substituents (-NH2, -COOH); stability of the resulting cationic intermediate. wordpress.com |

In Silico Screening and Molecular Recognition Studies (Research Tool Development Focus)

In silico techniques are pivotal in modern drug discovery and the development of new research tools. By simulating the interaction between a small molecule like this compound and a biological macromolecule, these methods can predict binding affinity and guide the design of more potent and selective compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This allows for the detailed investigation of binding modes and the specific molecular interactions that stabilize the ligand-protein complex. Derivatives of 2-aminobenzoates have shown inhibitory activity against targets like the Pseudomonas aeruginosa PqsD enzyme and the hepatitis C virus (HCV) NS5B polymerase, making them interesting scaffolds for inhibitor design.

A hypothetical docking study of this compound into an enzyme active site, such as a viral polymerase or a bacterial kinase, would reveal its binding potential. The key interactions would likely include:

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor, forming crucial connections with amino acid residues in the active site. nih.gov

Hydrophobic Interactions: The cyclohexyl ring provides a bulky, nonpolar moiety that can fit snugly into hydrophobic pockets within the protein, displacing water molecules and contributing favorably to the binding energy. nih.gov

Halogen Bonding/Hydrophobic Interactions: The bromine atom at the 5-position can form halogen bonds or engage in hydrophobic interactions, enhancing binding affinity and providing specificity.

Docking simulations yield a score, typically in kcal/mol, that estimates the binding free energy, with more negative values indicating stronger affinity. mdpi.com By analyzing these interactions, researchers can understand the structural basis for the compound's activity and propose modifications to improve its properties as a research tool or therapeutic lead.

| Docking Simulation Parameter | This compound (Hypothetical) | Significance |

| Target Protein | HCV NS5B Polymerase / PqsD Enzyme | Viral replication / Bacterial quorum sensing targets. |

| Binding Affinity (ΔG) | -9.0 to -11.5 kcal/mol | Predicts strong, stable binding to the active site. |

| Key Interacting Residues | Aspartic Acid, Arginine, Tyrosine | Amino acids forming hydrogen bonds with the ligand. |

| Hydrophobic Pocket Residues | Leucine, Valine, Isoleucine | Residues interacting with the cyclohexyl and bromophenyl rings. nih.gov |

| Interaction Types | Hydrogen bonding, hydrophobic interactions, π-stacking | The specific non-covalent forces stabilizing the protein-ligand complex. |

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. nih.gov It serves as a 3D template for designing new molecules or searching large databases for existing compounds with similar potential activity. nih.govmdpi.com

For this compound, a pharmacophore model could be constructed based on its key structural features and their likely roles in molecular recognition identified from docking studies. This model would be invaluable for designing a virtual library of structural analogues to explore the structure-activity relationship (SAR).

The virtual screening process using such a model involves several steps:

Model Generation: Define the key features (e.g., hydrogen bond donors/acceptors, hydrophobic centers).

Database Screening: Use the pharmacophore model as a 3D query to filter a large virtual database of chemical compounds. nih.govnih.gov

Hit Identification: Identify molecules from the database that successfully map onto the pharmacophore features.

Docking and Refinement: The identified "hits" are then subjected to molecular docking to predict their binding modes and rank them for subsequent experimental testing.

This in silico approach accelerates the discovery of novel chemical probes or lead compounds by focusing experimental efforts on molecules with the highest probability of being active.

| Pharmacophore Feature | Corresponding Moiety on Compound | Function in Molecular Recognition |

| Hydrogen Bond Donor (HBD) | Amino (-NH₂) group | Forms directed interaction with an acceptor group (e.g., Asp, Glu) on the protein. |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen (-C=O) | Forms directed interaction with a donor group (e.g., Arg, Lys) on the protein. |

| Hydrophobic/Aromatic (HY/AR) | Bromophenyl ring | Engages in non-specific hydrophobic or π-stacking interactions. |

| Hydrophobic/Aliphatic (HY) | Cyclohexyl ring | Occupies a nonpolar cavity in the binding site. |

| Halogen (X) | Bromine atom | Can participate in specific halogen bonding or hydrophobic interactions. |

Mechanistic Investigations of Chemical Transformations and Reaction Kinetics

Kinetic Studies of the Formation Pathways of Cyclohexyl 2-amino-5-bromobenzoate

The formation of this compound can be envisaged through two primary synthetic routes: the esterification of 2-amino-5-bromobenzoic acid with cyclohexanol (B46403), or the bromination of cyclohexyl 2-aminobenzoate (B8764639). Kinetic studies of these pathways, while not extensively reported for this specific molecule, can be inferred from related systems.

The direct esterification of a carboxylic acid with an alcohol, known as Fischer esterification, is an acid-catalyzed equilibrium reaction. researchgate.net The reaction rate is dependent on the concentration of the acid, alcohol, and catalyst, as well as the temperature. For the esterification of p-aminobenzoic acid (PABA), a related compound, the reaction requires stoichiometric amounts of a strong acid catalyst to protonate the basic amino group, which would otherwise be unreactive. researchgate.net The kinetics of this reaction would likely follow a second-order rate law, first order in both the protonated aminobenzoic acid and the alcohol.

The hydrolysis of 2-aminobenzoate esters, the reverse reaction, has been studied and reveals the significant role of the ortho-amino group. This group can act as an intramolecular general base catalyst, leading to rate enhancements of 50-100 fold compared to their para-substituted counterparts. iitd.ac.inresearchgate.netacs.org This suggests that the formation of this compound via esterification would need to overcome a thermodynamically favored hydrolysis pathway, especially in the presence of water.

The table below presents hypothetical kinetic data for the Fischer esterification of 2-amino-5-bromobenzoic acid with cyclohexanol, based on typical values for similar reactions.

| Entry | Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

| 1 | 2-amino-5-bromobenzoic acid | Cyclohexanol | H₂SO₄ (1.1 eq) | 80 | 1.5 x 10⁻⁴ |

| 2 | 2-amino-5-bromobenzoic acid | Cyclohexanol | H₂SO₄ (1.1 eq) | 100 | 4.2 x 10⁻⁴ |

| 3 | 2-amino-5-bromobenzoic acid | Cyclohexanol | p-TsOH (1.1 eq) | 80 | 1.2 x 10⁻⁴ |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Detailed Analysis of Reaction Intermediates in Complex Synthetic Sequences

The synthesis of this compound involves several key reaction intermediates. In the Fischer esterification route, the first intermediate is the protonated carboxylic acid. The carbonyl oxygen is protonated by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the hydroxyl group of cyclohexanol. This attack forms a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product.

In the alternative route, the bromination of cyclohexyl 2-aminobenzoate, the key intermediate is a resonance-stabilized carbocation formed after the attack of the electrophilic bromine on the aromatic ring. The amino group is a strong activating group and directs the incoming electrophile to the ortho and para positions. youtube.comlibretexts.org Since the para position is already occupied by the ester group (relative to the amino group's directing influence), bromination is expected to occur at the position ortho to the amino group. The presence of the bromine atom in the final product at the 5-position (para to the amino group) suggests that the starting material for a bromination step would likely be cyclohexyl 2-aminobenzoate. The bromination of aniline (B41778) itself is often difficult to control, leading to polybrominated products. libretexts.org To achieve monobromination, the reactivity of the amino group is often attenuated by converting it to an amide. libretexts.org

Exploration of Solvent Effects and Catalysis in the Synthesis of Aminobenzoate Esters

The choice of solvent can significantly impact the synthesis of aminobenzoate esters. For Fischer esterification, a non-polar, aprotic solvent is often preferred to minimize the solubility of water, which is a byproduct of the reaction. Le Chatelier's principle dictates that the removal of water will drive the equilibrium towards the formation of the ester. researchgate.net Solvents like toluene (B28343) or xylene can also be used to azeotropically remove water. google.comgoogle.com

In the case of aminobenzoic acids, the solvent can also influence the conformation and reactivity of the molecule through specific solvent-solute interactions. acs.org For instance, the photophysical properties of p-aminobenzoic acid derivatives are sensitive to the solvent environment. acs.org The crystal morphology of p-aminobenzoic acid can also be controlled by the solvent composition, with different solvents favoring the formation of different polymorphs or solvates. acs.orgresearchgate.net

Catalysis is central to the synthesis of aminobenzoate esters. As mentioned, strong acids like sulfuric acid or p-toluenesulfonic acid are typically used for Fischer esterification. researchgate.net Transesterification, another method to produce esters, also relies on catalysts. google.com In the bromination of anilines, copper salts like CuSO₄·5H₂O have been shown to be effective catalysts for regioselective bromination under mild conditions. thieme-connect.com

The following table illustrates the effect of different solvents on the yield of a hypothetical synthesis of an aminobenzoate ester.

| Entry | Solvent | Dielectric Constant | Yield (%) |

| 1 | Toluene | 2.4 | 85 |

| 2 | Dioxane | 2.2 | 78 |

| 3 | Acetonitrile | 37.5 | 65 |

| 4 | No Solvent (neat) | - | 90 (with water removal) |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Research into Stereochemical Control and Regioselectivity in Chemical Reactions Involving Cyclohexyl or Bromoaniline Moieties

The synthesis of this compound involves both stereochemical and regiochemical considerations. The cyclohexyl group is not chiral itself, but the esterification reaction could in principle be performed with a chiral cyclohexanol derivative, which would introduce a stereocenter into the molecule. The stereochemical outcome of reactions at the cyclohexyl ring is often influenced by the preference for reactants to approach from the equatorial position to avoid steric hindrance from the axial hydrogens. researchgate.net Achieving stereochemical control in such reactions is a key aspect of modern organic synthesis. fiveable.merijournals.com

Regioselectivity is a critical factor in the bromination step. The amino group of an aniline ring is a powerful ortho-, para-director. youtube.comlibretexts.org In the case of cyclohexyl 2-aminobenzoate, the amino group would direct the incoming bromine to the positions ortho and para to it. To achieve the desired 5-bromo substitution (para to the amino group), the starting material would need to be cyclohexyl 2-aminobenzoate. The use of specific catalysts, such as copper salts, can enhance the regioselectivity of the bromination of anilines. thieme-connect.com Protecting the amino group as an amide can also be used to control the regioselectivity and prevent over-bromination. libretexts.org

The table below shows the regioselectivity of the bromination of a substituted aniline under different conditions.

| Entry | Substrate | Brominating Agent | Catalyst | Solvent | para:ortho ratio |

| 1 | Acetanilide | Br₂ | None | Acetic Acid | >99:1 |

| 2 | Aniline | Br₂ | None | Water | (2,4,6-tribromoaniline) |

| 3 | 2-Nitroaniline | NaBr/Na₂S₂O₈ | CuSO₄·5H₂O | CH₃CN/H₂O | 95:5 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Exploratory Research Applications in Chemical Biology and Advanced Materials Non Clinical Research Focus

Development of Cyclohexyl 2-amino-5-bromobenzoate as a Molecular Probe or Chemical Tool

While this compound itself is not extensively documented as a standalone molecular probe, its chemical architecture makes it a valuable intermediate in the synthesis of more complex research compounds. The foundational structure, methyl 2-amino-5-bromobenzoate, serves as a key starting material for creating derivatives intended for specific biological or material science applications. medchemexpress.comsigmaaldrich.comsigmaaldrich.com For instance, a deuterated variant of a related compound, 2-Amino-5-bromo-N-cyclohexyl-N-methylbenzylamine Dihydrochloride, is recognized as a useful research chemical, underscoring the utility of the aminobromobenzoyl scaffold in developing specialized laboratory tools. The primary role of these compounds is often as a synthetic precursor, enabling researchers to build larger molecules with tailored functions. sigmaaldrich.com

Investigation of Interactions with Specific Biomolecules

The exploration of how this class of compounds interacts with biological targets is a significant area of research. Studies focus on the molecular-level interactions that can lead to the inhibition of enzymes or the modulation of receptor activity.

Research has primarily focused on derivatives synthesized from the precursor, methyl 2-amino-5-bromobenzoate, rather than the cyclohexyl ester directly. These studies have revealed inhibitory activity against several microbial and viral enzymes.

FabH and PqsD Inhibition: Methyl 2-amino-5-bromobenzoate is a documented biochemical reagent used to synthesize 2-benzamidobenzoic acids, which are known inhibitors of FabH, a key enzyme in bacterial fatty acid synthesis. medchemexpress.com Furthermore, derivatives of methyl 2-amino-5-bromobenzoate have been shown to inhibit PqsD, an enzyme in the quorum sensing (QS) system of the bacterium Pseudomonas aeruginosa. medchemexpress.com By disrupting the QS system, these compounds can interfere with bacterial communication and virulence.

TBK1 and IKKε Inhibition: There is no direct scientific literature linking this compound or its immediate precursors to the inhibition of TANK-binding kinase 1 (TBK1) or IκB kinase ε (IKKε). Research into inhibitors for these enzymes, such as the dual inhibitor TBK1/IKKε-IN-2, involves different chemical scaffolds. medchemexpress.com

CD38 Inhibition: The ectoenzyme CD38 is a target for both monoclonal antibodies and small molecule inhibitors. nih.govnih.gov However, current research on small molecule CD38 inhibitors, such as derivatives of 8-Amino-N1-inosine 5'-monophosphate, does not involve the this compound structure. nih.govbath.ac.ukresearchgate.net

HBV Cp Inhibition: While derivatives of the related precursor methyl 2-amino-5-bromobenzoate have been utilized in creating inhibitors for the NS5B RNA polymerase of the Hepatitis C virus (HCV), there is no available research demonstrating their use or efficacy as inhibitors of the Hepatitis B virus (HBV) core protein (Cp).

| Enzyme Target | Interaction Finding | Compound Basis | Reference |

|---|---|---|---|

| FabH | Serves as a precursor for the synthesis of known FabH inhibitors (2-benzamidobenzoic acids). | Methyl 2-amino-5-bromobenzoate | medchemexpress.com |

| PqsD | Derivatives inhibit this key enzyme in the Pseudomonas aeruginosa quorum sensing system. | Methyl 2-amino-5-bromobenzoate | medchemexpress.com |

| TBK1 / IKKε | No direct research found linking this compound class to inhibition. | N/A | |

| CD38 | No direct research found linking this compound class to inhibition. | N/A | |

| HBV Cp | No direct research found linking this compound class to inhibition. | N/A |

While the cyclohexyl group is a feature in some potent ligands for the Adenosine A1 receptor, such as N6-cyclohexyladenosine (CHA), there is no specific research available that details the binding, antagonism, or agonism of this compound at this receptor. nih.gov Studies on allosteric enhancers for the Adenosine A1 receptor have focused on other chemical classes, like 2-amino-3-benzoylthiophenes, which operate by stabilizing the agonist conformation of the receptor. nih.gov

Modulation of Cellular Pathways at a Molecular Level (e.g., NRF2, Proteostasis, Telomerase pathways) for Research Purposes

The potential for this compound to modulate key cellular pathways remains largely unexplored in published research.

NRF2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of antioxidant and detoxification responses. frontiersin.orgnih.gov Various phytochemicals and synthetic compounds can modulate this pathway. researchgate.net However, there is currently no direct evidence from scientific studies implicating this compound in the modulation of the NRF2 pathway.

Proteostasis and Telomerase Pathways: Similarly, a review of available scientific literature does not reveal any studies investigating the effects of this compound on cellular proteostasis (protein homeostasis) or the telomerase pathway, which is crucial for telomere maintenance. nih.gov

Potential in Optical and Electronic Materials Research

The intrinsic molecular structure of aromatic esters like this compound suggests potential applications in the field of materials science, particularly concerning their optical properties.

Purely organic materials that exhibit room-temperature phosphorescence (RTP) are of great interest for applications in optoelectronics, sensing, and bio-imaging. rsc.orgacs.org The design of such materials often relies on specific molecular features that promote the transition from a singlet excited state to a triplet excited state (intersystem crossing) and minimize non-radiative decay of the triplet state. rsc.orgresearchgate.net

Several key design principles for achieving RTP are relevant to the structure of this compound:

Heavy-Atom Effect: The presence of a heavy atom, such as bromine, in the molecular structure significantly enhances spin-orbit coupling. This, in turn, facilitates the normally forbidden intersystem crossing process, which is a prerequisite for phosphorescence. researchgate.net

Carbonyl Groups and Heteroatoms: The ester's carbonyl group (C=O) and the amino group's nitrogen atom can also promote intersystem crossing. researchgate.net

Rigid Environment: Embedding the molecule in a rigid matrix, such as a crystalline solid or a polymer, can suppress vibrational and rotational motions that lead to non-radiative decay, thereby protecting the triplet excitons and allowing for phosphorescence to be observed. acs.orgresearchgate.net

While direct RTP measurements for this compound are not reported, its precursor, methyl 2-amino-5-bromobenzoate, has been studied in crystal form, noting its potential for nonlinear optical applications. researchgate.net Given that this compound contains the necessary structural motifs—an aromatic ring, a heavy bromine atom, and an ester group—it is a plausible candidate for exhibiting RTP, particularly in a crystalline or aggregated state.

| Design Principle for RTP | Structural Feature in this compound | Mechanism | Reference |

|---|---|---|---|

| Heavy-Atom Effect | Bromine atom at position 5 | Enhances spin-orbit coupling to promote intersystem crossing (S1 → T1). | researchgate.net |

| n-π* Transitions | Ester carbonyl group (C=O) | Can facilitate intersystem crossing. | researchgate.net |

| Structural Rigidity | Can be induced by crystallization or aggregation. | Reduces non-radiative decay pathways, stabilizing the triplet state. | acs.orgresearchgate.net |

Development of Organic Semiconductors with this compound Motifs

The field of organic electronics is continually seeking novel molecular structures to advance the performance and processability of organic semiconductors. This compound represents an intriguing, albeit currently underexplored, molecular scaffold for the design of new semiconductor materials. The unique combination of its constituent chemical motifs—the cyclohexyl group, the 2-aminobenzoate (B8764639) core, and the bromine substituent—offers a versatile platform for tuning the electronic and material properties of organic semiconductors.

While direct research on the application of this compound in organic semiconductors is not yet prevalent in published literature, the foundational principles of materials science allow for a prospective analysis of its potential. The design of organic semiconductors often involves a modular approach, where different functional groups are incorporated to control molecular packing, electronic energy levels, and charge transport characteristics.

The Potential Influence of Key Structural Motifs:

The cyclohexyl group , a bulky, non-aromatic saturated ring, is a feature that has been strategically employed in the design of other organic semiconductor materials. Its incorporation can significantly influence the solid-state morphology of the material. For instance, research on cyclohexyl-substituted anthracene (B1667546) derivatives has demonstrated that the presence of the cyclohexyl group can lead to high thermal stability. In one study, a cyclohexyl-substituted anthracene derivative exhibited a sublimation temperature of around 360°C, and thin-film field-effect transistors based on this material retained half of their original mobility when heated to 150°C. This suggests that the cyclohexyl motif can be instrumental in developing robust organic semiconductors for applications requiring high-temperature operation.

The 2-aminobenzoate core provides a conjugated system that is essential for charge transport. The amino group (-NH2) and the ester group (-COOR) can influence the electronic properties of the molecule. The amino group is an electron-donating group, which can raise the energy level of the highest occupied molecular orbital (HOMO). The ester group, on the other hand, can act as an electron-withdrawing group, affecting the lowest unoccupied molecular orbital (LUMO). The interplay between these groups can be used to tailor the band gap of the resulting semiconductor material.